![molecular formula C23H21N3O2S2 B6582983 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1252922-16-9](/img/structure/B6582983.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
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Description
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide” is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . Thieno[2,3-d]pyrimidin-4(3H)-ones are important pharmacophores .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core, a benzyl group, and a sulfanyl-acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the reactivity of the thieno[2,3-d]pyrimidin-4(3H)-one core and the sulfanyl-acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones. This disruption in the methylation process can lead to changes in gene expression, particularly in genes that are typically silenced by EZH2 .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a post-translational modification that plays a key role in regulating gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the transcriptional activity of various genes .
Result of Action
The compound exhibits antiproliferative activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration . These effects suggest that the compound could have potential therapeutic applications in cancer treatment .
Safety and Hazards
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-9-18(16(2)12-15)24-20(27)14-30-23-25-19-10-11-29-21(19)22(28)26(23)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMMMPIOCUUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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